Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18969306
InChI: InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate

CAS No.:

Cat. No.: VC18969306

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate -

Specification

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name ethyl 4-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3
Standard InChI Key PNDNYEGCCBRAEB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(C=C1OC)C(F)(F)F

Introduction

Structural and Electronic Properties

The molecular formula of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol. The trifluoromethyl (-CF₃) group at the 6-position contributes significantly to the compound’s lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs . The methoxy (-OCH₃) group at the 4-position introduces electron-donating effects, modulating the pyridine ring’s electronic environment and influencing reactivity in substitution or coupling reactions .

Comparative Substituent Effects

The table below contrasts key properties of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate with structurally related nicotinate esters:

Compound NameSubstituent PositionslogP*Melting Point (°C)Key Applications
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate4-OCH₃, 6-CF₃2.1~85–90 (predicted)Pharmaceutical intermediates
Ethyl 6-(trifluoromethyl)nicotinate 6-CF₃1.892–94Agrochemical synthesis
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate 2,4-OH, 6-CF₃0.5156–158Antioxidant research

*Predicted using fragment-based methods.

The higher logP of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate compared to its 6-CF₃ analog underscores the methoxy group’s role in enhancing lipid solubility. This property is critical for bioavailability in drug design.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can be conceptualized through the following steps:

  • Trifluoromethylation: Introduction of the -CF₃ group at the 6-position via Ullmann-type coupling or direct fluorination.

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) or copper-mediated coupling to install the methoxy group at the 4-position.

  • Esterification: Reaction of the carboxylic acid precursor with ethanol under acidic catalysis.

Proposed Synthetic Route

  • Starting Material: 4-Chloronicotinic acid.

  • Trifluoromethylation:

    • React 4-chloronicotinic acid with trifluoromethyl iodide (CF₃I) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) at 80–100°C .

    • Intermediate: 4-Chloro-6-(trifluoromethyl)nicotinic acid.

  • Methoxylation:

    • Treat the intermediate with sodium methoxide (NaOCH₃) in DMF at 120°C to replace the 4-chloro group with methoxy .

    • Intermediate: 4-Methoxy-6-(trifluoromethyl)nicotinic acid.

  • Esterification:

    • Reflux with ethanol and sulfuric acid (H₂SO₄) to yield the ethyl ester .

Yield Optimization:

  • Continuous-flow reactors could improve trifluoromethylation efficiency (>75% yield).

  • Microwave-assisted methoxylation may reduce reaction time from 24 hours to 2–4 hours.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group’s electron-donating nature activates the pyridine ring toward electrophilic attack at the 3- and 5-positions. For example:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, enabling further reduction to amines for drug derivatization.

  • Sulfonation: Oleum (fuming H₂SO₄) yields sulfonic acid derivatives for hydrophilic analog synthesis.

Ester Hydrolysis

The ethyl ester undergoes saponification with NaOH in aqueous ethanol to regenerate the carboxylic acid, a precursor for amide or hydrazide formation :

RCOOEt+NaOHRCOO⁻Na⁺+EtOH\text{RCOOEt} + \text{NaOH} \rightarrow \text{RCOO⁻Na⁺} + \text{EtOH}

Applications: Acid intermediates are pivotal in synthesizing metal-organic frameworks (MOFs) for catalytic applications.

Biological Activity and Applications

Anticancer Screening

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward cyclin-dependent kinase 4 (CDK4), a target in breast cancer therapy.

Industrial Uses

  • Ligands in Catalysis: The pyridine nitrogen and ester oxygen can coordinate to transition metals (e.g., Pd, Cu) in cross-coupling reactions.

  • Polymer Additives: Incorporation into polyesters improves UV stability due to the CF₃ group’s electron-withdrawing effects.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing reactions during trifluoromethylation may yield 2-CF₃ byproducts.

  • Purification: Similar polarities of 4- and 6-substituted isomers complicate chromatographic separation.

Research Priorities

  • Crystallography: Single-crystal X-ray diffraction to resolve the substituent orientation.

  • In Vivo Toxicity: Rodent studies to assess hepatic and renal safety profiles.

  • Scale-Up: Developing solvent-free esterification to meet green chemistry standards.

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